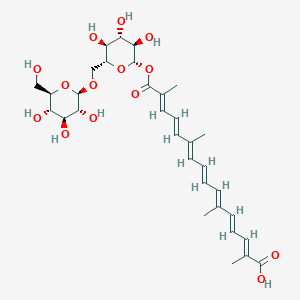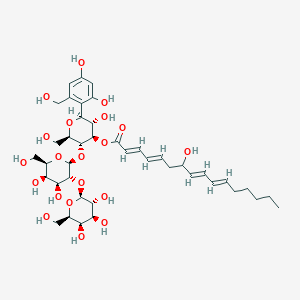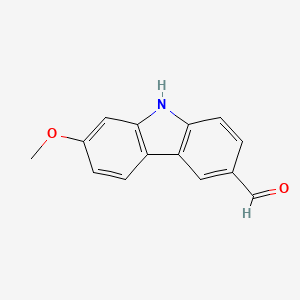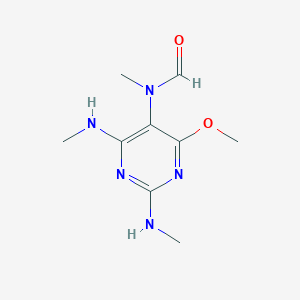![molecular formula C20H30O4 B1250218 (Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B1250218.png)
(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid, also known as 11-oxo-15R-hydroxy-5Z,9,13E-prostatrienoic acid-cyclo[8R,12S], is a type of isoprostane. Isoprostanes are a class of compounds formed by the free radical-catalyzed peroxidation of arachidonic acid, an essential fatty acid. These compounds are considered reliable markers of oxidative stress in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid typically involves the oxidation of arachidonic acid. This process can be carried out using various oxidizing agents under controlled conditions to ensure the formation of the desired isoprostane. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar oxidation reactions, but with enhanced control over reaction parameters to ensure consistency and scalability .
化学反应分析
Types of Reactions
(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different isoprostane derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reactions .
Major Products Formed
The major products formed from these reactions are typically other isoprostane derivatives with modified functional groups. These derivatives can have different biological activities and applications .
科学研究应用
(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid has several scientific research applications, including:
Chemistry: Used as a marker for oxidative stress in various chemical studies.
Biology: Helps in understanding the role of oxidative stress in biological systems.
Medicine: Used as a biomarker for diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Employed in the development of antioxidants and other therapeutic agents.
作用机制
The mechanism of action of (Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid involves its interaction with specific molecular targets and pathways. It primarily acts as a marker for oxidative stress, indicating the presence of free radicals and oxidative damage in biological systems. The compound can interact with various cellular components, leading to changes in cellular function and signaling pathways .
相似化合物的比较
Similar Compounds
8-iso-Prostaglandin F2α: Another isoprostane used as a marker for oxidative stress.
15-F2t-Isoprostane: Known for its role in indicating oxidative damage in biological systems.
8,12-iso-iPF2α-VI: A similar compound with applications in oxidative stress research.
Uniqueness
(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid is unique due to its specific structure and the particular oxidative pathways it indicates. Its formation and presence in biological systems provide distinct information about oxidative stress and its effects, making it a valuable tool in various research fields .
属性
分子式 |
C20H30O4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-13+/t16-,17-,18+/m1/s1 |
InChI 键 |
UQOQENZZLBSFKO-HFVATSGYSA-N |
手性 SMILES |
CCCCC[C@H](/C=C/[C@H]1[C@@H](C=CC1=O)C/C=C\CCCC(=O)O)O |
规范 SMILES |
CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O |
同义词 |
9-deoxy-delta-9-PGD2 9-deoxy-delta-9-prostaglandin D2 PGJ2 prostaglandin J2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


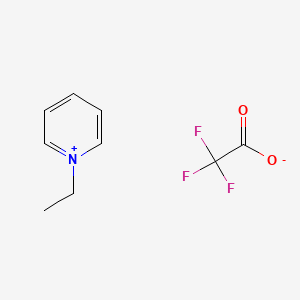

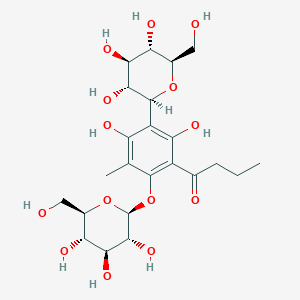
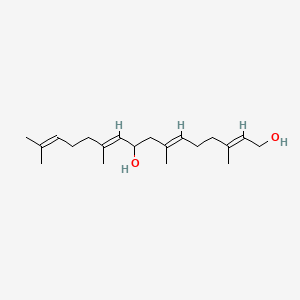
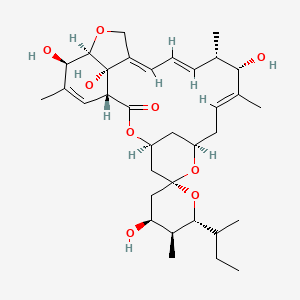
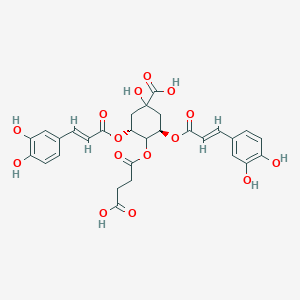
![Indolo[2,3-a]quinolizine-1-methanol, 1-ethyl-1,2,3,4,6,7,12,12b-octahydro-, (1S,12bS)-](/img/structure/B1250147.png)
![4-[(4-Chlorobenzoyl)amino]-N-[4-[4-(2,4-diethoxyphenyl)-1-piperidinyl]-butyl]benzamide](/img/structure/B1250148.png)
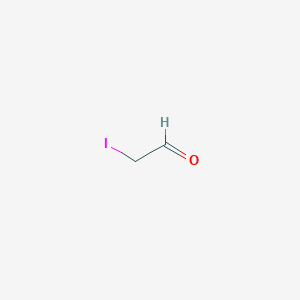
![N-(2-chloro-6-methylphenyl)-7,8-dimethoxyimidazo[1,5-a]quinoxalin-4-amine](/img/structure/B1250151.png)
